molecular formula C21H18FN3O2S B2680911 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide CAS No. 1798484-51-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide

Cat. No.: B2680911
CAS No.: 1798484-51-1
M. Wt: 395.45
InChI Key: CMAGUAZQYZUDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of benzo[d]oxazole derivatives, which are synthesized by reacting 2-aminophenol with potassium hydroxide and carbon disulfide . The resulting benzo[d]oxazole-2-thiol is then reacted with various intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer properties, particularly against colorectal carcinoma and other malignancies.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and receptors involved in cell proliferation and survival, leading to its anticancer effects. Additionally, its antimicrobial activity may be due to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide stands out due to its unique combination of heterocyclic structures, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-14-7-8-18-13(10-14)11-19(28-18)20(26)23-12-15-4-3-9-25(15)21-24-16-5-1-2-6-17(16)27-21/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAGUAZQYZUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(S4)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.